Ethyl morpholin-4-yl(oxo)acetate
Overview
Description
Ethyl morpholin-4-yl(oxo)acetate is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . It is known for its versatile applications in various fields, including organic chemistry, material science, and drug synthesis. The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, making it a valuable building block in synthetic chemistry.
Scientific Research Applications
Ethyl morpholin-4-yl(oxo)acetate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of Ethyl morpholin-4-yl(oxo)acetate are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that this compound may also interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to indole derivatives, it may exhibit a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
Ethyl morpholin-4-yl(oxo)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The compound can act as a substrate for these enzymes, leading to the formation of morpholine derivatives . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis . This modulation can lead to changes in cell growth and survival, making this compound a potential candidate for cancer research and therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s biological activity and effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact cellular metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl morpholin-4-yl(oxo)acetate can be synthesized through several methods. One common approach involves the reaction of morpholine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to achieve high yields and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Ethyl morpholin-4-yl(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed: The major products formed from these reactions include various morpholine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Comparison with Similar Compounds
Ethyl morpholin-4-yl(oxo)acetate can be compared with other similar compounds, such as:
Morpholine: A simpler analog without the ethyl ester group, used in the synthesis of pharmaceuticals and agrochemicals.
Ethyl 2-morpholinoacetate: A related compound with a similar structure but different functional groups, used in organic synthesis.
2-Morpholinone: A lactam derivative of morpholine, employed in the synthesis of heterocyclic compounds.
Uniqueness: this compound stands out due to its unique combination of the morpholine ring and the ethyl ester group, providing distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
ethyl 2-morpholin-4-yl-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-2-13-8(11)7(10)9-3-5-12-6-4-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHBZMGEGJKXNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304407 | |
Record name | Ethyl α-oxo-4-morpholineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20943-61-7 | |
Record name | Ethyl α-oxo-4-morpholineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20943-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α-oxo-4-morpholineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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